An In-Depth Technical Guide to Di-tert-Alkyl Disulfides: Properties and Applications of Di-tert-tetradecyl Disulfide (CAS 29962-83-2)
An In-Depth Technical Guide to Di-tert-Alkyl Disulfides: Properties and Applications of Di-tert-tetradecyl Disulfide (CAS 29962-83-2)
Introduction
Organic disulfides are a pivotal class of organosulfur compounds characterized by a covalent sulfur-sulfur (S-S) bond. This functional group imparts unique redox activity and thermal reactivity, making these compounds indispensable in various industrial and biological contexts. This guide focuses on Di-tert-tetradecyl Disulfide (CAS 29962-83-2), a long-chain, sterically hindered disulfide. Due to the limited publicly available data for this specific CAS number, this whitepaper will draw authoritative parallels from its closely related and extensively documented analogue, Di-tert-dodecyl Disulfide (CAS 27458-90-8). The principles of chemical reactivity, mechanism of action, and toxicological trends are highly conserved across these homologous structures, with the primary differences relating to physical properties such as viscosity and boiling point.
This document provides researchers, scientists, and drug development professionals with a comprehensive technical overview, moving from the fundamental chemistry of the disulfide bond to its principal applications, synthesis, and safety considerations.
Section 1: Molecular and Physicochemical Profile
Di-tert-tetradecyl disulfide is a large, lipophilic molecule whose properties are dominated by its long alkyl chains and the centrally located, sterically shielded disulfide bond. The tertiary carbon substitution adjacent to the sulfur atoms is a critical structural feature that dictates its thermal stability and reactivity.
Chemical Identifiers and Properties
Below is a summary of the identifiers for the representative compound, Di-tert-dodecyl Disulfide. The molecular weight and formula for the tetradecyl analogue would be C28H58S2 and 459.0 g/mol , respectively.
| Property | Value (for Di-tert-dodecyl Disulfide) | Reference |
| CAS Number | 27458-90-8 | [1][2] |
| Molecular Formula | C24H50S2 | [1][3] |
| Molecular Weight | 402.8 g/mol | [1][2] |
| IUPAC Name | 2-methyl-2-[(2-methylundecan-2-yl)disulfanyl]undecane | [4] |
| Synonyms | tert-Dodecyl disulfide, Di-tert-dodecyl disulphide | [1][4] |
Physicochemical Data
The physical properties underscore its nature as an oily, water-insoluble liquid suitable for formulation in non-polar media, such as lubricating oils.
| Property | Value (for Di-tert-dodecyl Disulfide) | Reference |
| Physical State | Liquid | [1][2] |
| Appearance | Colorless to pale yellow liquid | [4] |
| Boiling Point | 253 °C (lit.) | [1] |
| Density | 0.889 g/cm³ | [1] |
| Water Solubility | 6.12 x 10⁻⁶ g/L (estimated) | [1] |
| LogP (XLogP3-AA) | 11.1 (estimated) | [2] |
graph Molecular_Structure { layout=neato; node [shape=plaintext, fontsize=12, fontname="sans-serif"]; edge [fontsize=10];// Central Disulfide Bond S1 [label="S", fontcolor="#202124"]; S2 [label="S", fontcolor="#202124"]; S1 -- S2 [len=1.0];
// Tert-Alkyl Group 1 (representing tert-tetradecyl) C1_tert [label="C", fontcolor="#202124"]; C1_chain [label="C13H27", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; C1_methyl1 [label="CH3", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; C1_methyl2 [label="CH3", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; S1 -- C1_tert [len=1.2]; C1_tert -- C1_chain [len=1.5]; C1_tert -- C1_methyl1 [len=1.5]; C1_tert -- C1_methyl2 [len=1.5];
Caption: The fundamental redox equilibrium of thiols and disulfides.
The Role of Steric Hindrance
A key feature of this molecule is the tertiary alkyl groups (tert-tetradecyl) attached to the sulfur atoms. This bulky architecture provides significant steric hindrance around the disulfide bond.
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Enhanced Thermal Stability: The steric bulk protects the S-S bond from arbitrary nucleophilic or electrophilic attack, making it more stable at moderate temperatures compared to less hindered disulfides (e.g., dimethyl disulfide). This stability is crucial for its use as a lubricant additive, preventing premature decomposition. [5]* Controlled Reactivity: While stable, the bond is designed to cleave under the high temperatures and pressures characteristic of extreme-pressure conditions in machinery. The energy input from severe friction overcomes the activation energy for homolytic cleavage of the S-S bond.
Section 3: Industrial Applications and Mechanism of Action
The primary and most well-established application for long-chain dialkyl disulfides is as an Extreme Pressure (EP) additive in industrial and automotive lubricants, such as gear oils and metalworking fluids. [5][6]
The Challenge: Boundary Lubrication
Under high loads and low speeds, the hydrodynamic fluid film of a lubricant can be squeezed out from between two metal surfaces. This condition, known as boundary lubrication, leads to direct metal-to-metal contact, resulting in high friction, wear, and potentially catastrophic welding or "seizure" of the components. [7]
Mechanism of Action as an EP Additive
Di-tert-tetradecyl disulfide functions by creating a sacrificial, protective chemical layer on the metal surfaces precisely when and where it is needed. [8]This is a multi-step tribochemical process. [7][9]
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Adsorption: The long, non-polar alkyl chains promote solubility in the base oil, allowing the disulfide molecules to be carried to the metal surfaces. The polar sulfur atoms facilitate adsorption onto the metal. [6][9]2. Thermal Activation: As asperities (microscopic high points) on the metal surfaces make contact, intense localized heat is generated (tribo-heating). This energy input causes the homolytic cleavage of the relatively weak S-S bond in the disulfide molecule, forming reactive thiyl radicals (R-S•). [10]3. Tribochemical Reaction: These highly reactive sulfur species immediately react with the nascent iron (or other metal) surface to form a durable, low-shear-strength inorganic film, primarily composed of iron sulfides (FeS). [7][8]4. Surface Protection: This newly formed sulfide layer acts as a solid lubricant. Instead of steel grinding against steel, the shearing now occurs within this softer, protective film, preventing adhesion and significantly reducing wear. [9]The film is sacrificial and is replenished as long as the additive is present in the lubricant. [7]
Caption: Workflow of an EP additive under boundary lubrication.
Section 4: Synthesis and Quality Control
Principal Synthetic Pathway: Oxidative Coupling of Mercaptans
The most common and industrially viable method for synthesizing Di-tert-tetradecyl disulfide is the oxidative coupling of its precursor, tert-tetradecyl mercaptan (a specific isomer of C14H29SH). [5][11]This process involves the removal of two hydrogen atoms from two thiol molecules to form the disulfide bond.
Caption: General reaction for the synthesis of disulfides from thiols.
Generalized Experimental Protocol
This protocol describes a robust method using a catalyst and an oxidizing agent, designed for high yield and purity.
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Reactor Setup: A glass-lined or stainless steel reactor equipped with an overhead stirrer, temperature probe, reflux condenser, and addition funnel is charged with the solvent (e.g., toluene or heptane) and the catalyst.
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Causality: An inert solvent is chosen to manage reaction viscosity and temperature. Catalysts, such as basic anion exchange resins or metal salts (e.g., cobalt phthalocyanine), deprotonate the thiol to the more reactive thiolate ion, accelerating the reaction. [5][12]2. Thiol Addition: Tert-tetradecyl mercaptan is added to the reactor. The mixture is stirred to ensure homogeneity.
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Oxidant Addition: An oxidizing agent, such as hydrogen peroxide or simply compressed air (O2), is slowly introduced into the reaction mixture via the addition funnel or a sparging tube. [11][13]The temperature is carefully controlled, as the reaction is exothermic.
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Self-Validation: Slow addition of the oxidant is critical to prevent temperature runaways and minimize the formation of over-oxidized byproducts like sulfoxides or sulfonic acids. The reaction progress can be monitored by periodically taking samples and analyzing for the disappearance of the starting thiol using techniques like Gas Chromatography (GC) or Thin-Layer Chromatography (TLC).
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-
Reaction Completion and Workup: Once the starting mercaptan is consumed, the reaction mixture is cooled. If a solid catalyst was used, it is removed by filtration.
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Trustworthiness: Filtration allows for the recovery and potential reuse of heterogeneous catalysts, a key principle of green and economical chemistry. [5]5. Purification: The crude product is washed with water to remove any residual catalyst or water-soluble byproducts. The organic phase is then dried over an anhydrous drying agent (e.g., MgSO4) and the solvent is removed under reduced pressure (rotary evaporation).
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Final Product: The final product is a clear, oily liquid. Purity should be confirmed using GC-MS and NMR spectroscopy to ensure the absence of starting material and significant byproducts.
Section 5: Toxicological and Safety Profile
Hazard Identification
Based on data for homologous structures like Di-tert-dodecyl disulfide, the primary hazard is skin sensitization (H317) . [1]Prolonged or repeated skin contact may cause an allergic reaction in susceptible individuals. It is generally considered to have low acute toxicity via oral or dermal routes.
| Hazard Class | GHS Statement | Reference |
| Skin Sensitization | H317: May cause an allergic skin reaction. | [1] |
Toxicological Mechanism and Structure-Activity Relationship
The toxicity of thiols and disulfides is often linked to their ability to undergo redox cycling, which can generate reactive oxygen species and cause oxidative stress. [14]However, toxicity is highly dependent on the molecular structure.
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Effect of Chain Length and Steric Hindrance: It is a well-established principle that for dialkyl disulfides, toxicity generally decreases as the alkyl chain length and steric hindrance increase. Small, volatile disulfides like dimethyl disulfide are significantly more toxic. The large, bulky tert-tetradecyl groups of the title compound reduce its bioavailability and reactivity in biological systems, leading to a lower toxicity profile.
Safe Handling and Emergency Protocol
Adherence to a strict safety protocol is essential when handling this chemical.
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Personal Protective Equipment (PPE):
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Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber). Contaminated work clothing should not be allowed out of the workplace. [1] * Eye/Face Protection: Use safety glasses with side-shields or chemical goggles.
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Skin Protection: Wear a lab coat or chemical-resistant apron.
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Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood. Avoid breathing vapors or mist. [1]2. Engineering Controls: Ensure adequate ventilation. Eyewash stations and safety showers should be readily accessible.
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First Aid Measures:
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If on Skin: Wash with plenty of water. If skin irritation or rash occurs, get medical help. Take off contaminated clothing and wash it before reuse. [1] * If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
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If Inhaled: Move person into fresh air and keep comfortable for breathing.
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If Swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical attention.
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Spill and Disposal Procedures:
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Spill Containment: Absorb spillage with an inert material (e.g., sand, vermiculite). Collect and place in a suitable container for disposal.
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Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. [1]
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Conclusion
Di-tert-tetradecyl disulfide, and its close analogues, are highly specialized molecules whose industrial value is derived directly from the nuanced chemistry of a sterically hindered disulfide bond. Their enhanced thermal stability coupled with targeted reactivity under extreme pressure makes them exceptionally effective EP additives, crucial for protecting machinery in demanding applications. While possessing a favorable toxicological profile compared to smaller disulfides, their potential as a skin sensitizer necessitates strict adherence to safe handling protocols. Understanding the interplay between its molecular architecture and chemical function allows researchers and formulators to leverage its properties effectively and safely.
References
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Fubex Lubricants. (2025, October 20). The Role of Extreme Pressure (EP) Additives in Gear Oils. Available from: [Link]
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Noria Corporation. How Sulfur is Used in Lubrication. Available from: [Link]
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A Guide to Extreme Pressure Additives in Lubricants: How They Protect Metal Surfaces. (2023, August 24). TechnoPower. Available from: [Link]
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Stribeck. Role of additives Sulfur Carriers. Available from: [Link]
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PubChem. Disulfide, di-tert-dodecyl | C24H50S2 | CID 117981. Available from: [Link]
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ResearchGate. Mechanism of sulfur carriers under extreme pressure conditions. Available from: [Link]
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Munday, R. (1989). Toxicity of thiols and disulphides: involvement of free-radical species. Free Radical Biology and Medicine, 7(6), 659-73. Available from: [Link]
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ResearchGate. (2014, November 26). A Mild and Environmentally Benign Oxidation of Thiols to Disulfides. Available from: [Link]
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SciSpace. (2021, June 25). In vivo toxicity study of dialkyl disulphides. Available from: [Link]
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National Center for Biotechnology Information. Diallyl Sulfide: Potential Use in Novel Therapeutic Interventions in Alcohol, Drugs, and Disease Mediated Cellular Toxicity by Targeting Cytochrome P450 2E1. Available from: [Link]
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Wikipedia. Diallyl disulfide. Available from: [Link]
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ResearchGate. Oxidation of mercaptans to disulfides in an aqueous alkali free medium a. Available from: [Link]
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Brieflands. Protective Role of Diallyl Disulphide Compound (From Garlic Extract) Against Mercuric Chloride. Available from: [Link]
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